molecular formula C8H16N2O3 B142280 N'-Acetyl-beta-lysine CAS No. 131887-44-0

N'-Acetyl-beta-lysine

Cat. No. B142280
M. Wt: 188.22 g/mol
InChI Key: MBZWIPOSTWTKSV-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-lysine (NABL) is a modified amino acid that has gained attention in recent years due to its potential applications in scientific research. NABL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. NABL is synthesized through a chemical reaction between lysine and acetic anhydride, resulting in the acetylation of the amino group of lysine. This modification alters the properties of the amino acid, making it more hydrophobic and less basic, which can have significant effects on its biological activity.

Mechanism Of Action

The mechanism of action of N'-Acetyl-beta-lysine is not fully understood, but it is believed to act as a competitive inhibitor of lysine residues in proteins. This can lead to changes in protein structure and function, as well as alterations in enzymatic activity and metabolic pathways.

Biochemical And Physiological Effects

N'-Acetyl-beta-lysine has been shown to have a variety of biochemical and physiological effects, including alterations in protein structure and function, changes in enzymatic activity, and modifications to metabolic pathways. These effects can have significant implications for the study of various biological processes, including cellular signaling, gene expression, and disease mechanisms.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using N'-Acetyl-beta-lysine in lab experiments is its ability to mimic the acetylation of lysine residues in vivo, allowing researchers to study the effects of this modification on protein structure and function. Additionally, N'-Acetyl-beta-lysine is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, there are also limitations to using N'-Acetyl-beta-lysine, including its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving N'-Acetyl-beta-lysine, including further studies on its mechanism of action and its effects on various biological processes. Additionally, N'-Acetyl-beta-lysine could be used as a tool for the development of new drugs and therapies, particularly in the areas of cancer research and metabolic disorders. Further research is needed to fully understand the potential applications of N'-Acetyl-beta-lysine in these areas and to identify new avenues for its use in scientific research.

Synthesis Methods

The synthesis of N'-Acetyl-beta-lysine involves the reaction of lysine with acetic anhydride, which leads to the formation of N-acetylated lysine. This reaction is typically carried out in the presence of a catalyst, such as pyridine, which helps to facilitate the acetylation reaction. The resulting product is then purified using chromatography techniques to isolate the N'-Acetyl-beta-lysine from other byproducts.

Scientific Research Applications

N'-Acetyl-beta-lysine has been used in a variety of scientific research applications, including studies on protein structure and function, enzymatic activity, and metabolic pathways. One of the primary uses of N'-Acetyl-beta-lysine is in the study of protein acetylation, a post-translational modification that can have significant effects on protein activity and function. N'-Acetyl-beta-lysine can be used as a model compound to study the effects of acetylation on protein structure and function, as it mimics the acetylation of lysine residues that occurs in vivo.

properties

CAS RN

131887-44-0

Product Name

N'-Acetyl-beta-lysine

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(3R)-6-acetamido-3-aminohexanoic acid

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1

InChI Key

MBZWIPOSTWTKSV-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)NCCC[C@H](CC(=O)O)N

SMILES

CC(=O)NCCCC(CC(=O)O)N

Canonical SMILES

CC(=O)NCCCC(CC(=O)O)N

Other CAS RN

131887-44-0

synonyms

N'-acetyl-beta-lysine
Nepsilon-acetyl-beta-lysine

Origin of Product

United States

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